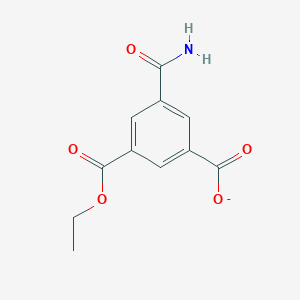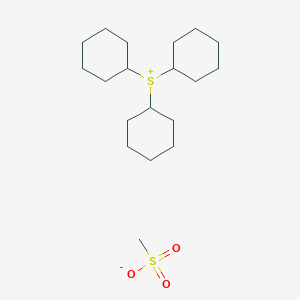
Tricyclohexylsulfanium methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclohexylsulfanium methanesulfonate is a chemical compound that belongs to the class of sulfonium salts These compounds are characterized by the presence of a sulfonium ion, which is a sulfur atom bonded to three organic groups and carrying a positive charge Methanesulfonate is the conjugate base of methanesulfonic acid, a strong acid commonly used in organic synthesis and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tricyclohexylsulfanium methanesulfonate typically involves the reaction of tricyclohexylsulfonium chloride with methanesulfonic acid. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and pressure conditions. The reaction proceeds via the nucleophilic substitution mechanism, where the chloride ion is replaced by the methanesulfonate ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Tricyclohexylsulfanium methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different sulfonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various sulfonium salts depending on the nucleophile used.
科学的研究の応用
Tricyclohexylsulfanium methanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides, which are intermediates in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, including catalysts and stabilizers.
作用機序
The mechanism of action of tricyclohexylsulfanium methanesulfonate involves the interaction of the sulfonium ion with various molecular targets. The positively charged sulfur atom can form strong interactions with nucleophilic sites in biological molecules, leading to the modification of their structure and function. This can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The specific pathways involved depend on the context and the target molecules.
類似化合物との比較
Tricyclohexylsulfanium methanesulfonate can be compared with other sulfonium salts, such as:
- Trimethylsulfonium iodide
- Triphenylsulfonium chloride
- Dimethylsulfonium methylsulfate
Uniqueness
- Structure : The tricyclohexyl groups provide steric hindrance, which can influence the reactivity and stability of the compound.
- Reactivity : The presence of the methanesulfonate group imparts unique chemical properties, making it suitable for specific applications that other sulfonium salts may not be able to achieve.
特性
CAS番号 |
481071-77-6 |
|---|---|
分子式 |
C19H36O3S2 |
分子量 |
376.6 g/mol |
IUPAC名 |
methanesulfonate;tricyclohexylsulfanium |
InChI |
InChI=1S/C18H33S.CH4O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(2,3)4/h16-18H,1-15H2;1H3,(H,2,3,4)/q+1;/p-1 |
InChIキー |
UWNDWAATDQPKOO-UHFFFAOYSA-M |
正規SMILES |
CS(=O)(=O)[O-].C1CCC(CC1)[S+](C2CCCCC2)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-](/img/structure/B14233413.png)
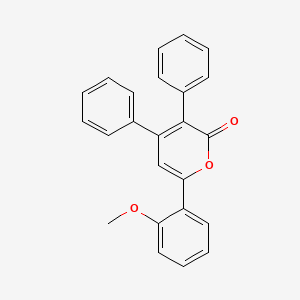
![2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14233417.png)
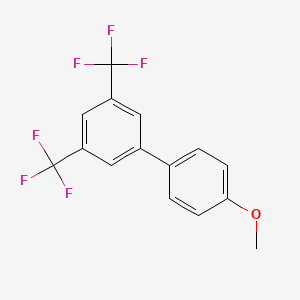
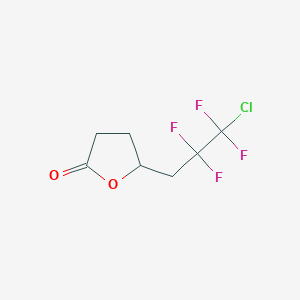
![2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14233420.png)
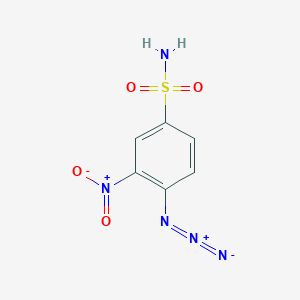
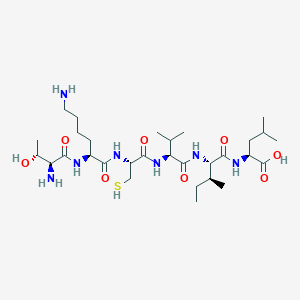
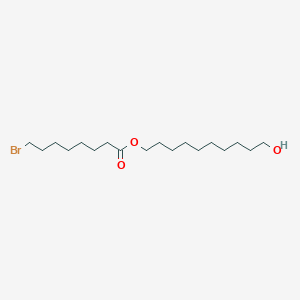
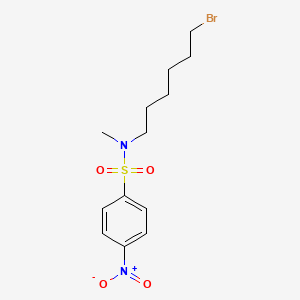
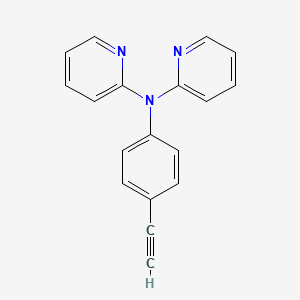
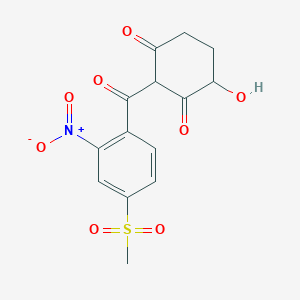
![1-{Phenyl[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B14233474.png)
